Azoxystrobin-d3
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Overview
Description
Azoxystrobin-d3 is a deuterated analog of azoxystrobin, a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is primarily used in scientific research to study the metabolism and environmental fate of azoxystrobin due to the presence of deuterium atoms, which serve as tracers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azoxystrobin-d3 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the following steps:
Phenolic Hydroxyl Protection: The phenolic hydroxyl group of 2-bromophenol is protected.
Grignard Reaction: The protected phenol undergoes a Grignard reaction to form a key intermediate.
Suzuki Cross-Coupling: The intermediate is subjected to a Suzuki cross-coupling reaction to form the desired product.
Hydrogenation and Nucleophilic Reaction: The product undergoes hydrogenation and a nucleophilic reaction on a 2-chloropyrimidine.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Azoxystrobin-d3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Azoxystrobin-d3 is extensively used in scientific research for various applications:
Chemistry: Used as a tracer in studies of chemical reactions and pathways.
Biology: Helps in understanding the metabolism of azoxystrobin in biological systems.
Medicine: Investigated for its potential effects on human health and its metabolism in the human body.
Industry: Used to study the environmental fate and degradation of azoxystrobin in agricultural settings
Mechanism of Action
Azoxystrobin-d3, like azoxystrobin, inhibits mitochondrial respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1 at the ubiquinol oxidation site of complex III in the electron transport chain. This inhibition disrupts ATP production, leading to the death of fungal cells .
Comparison with Similar Compounds
Similar Compounds
- Kresoxim-methyl
- Pyraclostrobin
- Trifloxystrobin
- Picoxystrobin
- Fluoxastrobin
Uniqueness
Azoxystrobin-d3 is unique due to the presence of deuterium atoms, which make it an excellent tracer for studying the metabolism and environmental fate of azoxystrobin. This deuterated analog allows for precise tracking and analysis in various scientific studies .
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-(trideuteriomethoxy)prop-2-enoate |
InChI |
InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i1D3 |
InChI Key |
WFDXOXNFNRHQEC-TZATYFTBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |
Origin of Product |
United States |
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